3,4,5-trimethoxy-N-(8-methoxyquinolin-5-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(8-methoxyquinolin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(8-methoxyquinolin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core and the quinoline moiety. The benzamide core can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions. The quinoline moiety is then introduced through a coupling reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide bond can produce amines.
Scientific Research Applications
3,4,5-Trimethoxy-N-(8-methoxyquinolin-5-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and quinoline groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the quinoline moiety, resulting in different chemical properties and biological activities.
8-Methoxyquinoline: Lacks the benzamide core, which affects its reactivity and applications.
3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-8-yl)benzamide:
Uniqueness
3,4,5-Trimethoxy-N-(8-methoxyquinolin-5-yl)benzamide is unique due to the combination of its methoxy-substituted benzamide core and the methoxyquinoline moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H20N2O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(8-methoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-8-7-14(13-6-5-9-21-18(13)15)22-20(23)12-10-16(25-2)19(27-4)17(11-12)26-3/h5-11H,1-4H3,(H,22,23) |
InChI Key |
RMKAJMVPJXMBHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC=N2 |
Origin of Product |
United States |
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